

Introduction to AXL Kinase as a Therapeutic Target

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Compound of Interest

Compound Name: Axl-IN-18

Cat. No.: B12367018

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The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of various cellular processes, including proliferation, survival, migration, and invasion. [3][4] Its overexpression and activation are strongly associated with poor prognosis and the development of drug resistance in numerous cancers, such as acute myeloid leukemia (AML), non-small cell lung cancer, and breast cancer. [3][5][6] The binding of its ligand, growth arrest-specific protein 6 (Gas6), triggers dimerization and autophosphorylation of the AXL kinase domain. This event initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which promote cancer cell survival and proliferation. [5] Consequently, inhibiting AXL kinase activity has emerged as a promising therapeutic strategy to overcome drug resistance and impede tumor progression. [6][7]

Axl-IN-18: A Potent and Selective Inhibitor

Axl-IN-18 (also referred to as compound 25c in its discovery study) is a highly potent and selective type II inhibitor of AXL kinase. [1][2] It exhibits an IC₅₀ value of 1.1 nM in biochemical assays. [1][2] Notably, it displays a remarkable 343-fold selectivity over the closely related MET kinase (IC₅₀ = 377 nM), which is a significant advantage in developing a targeted therapy with a favorable safety profile. [1][2] Preclinical studies have shown that **Axl-IN-18** effectively inhibits AXL-driven cell proliferation, induces apoptosis, and suppresses cell migration and invasion in a dose-dependent manner. [1][2] Furthermore, it has demonstrated significant anti-tumor efficacy in a BaF3/TEL-AXL xenograft model. [1][2]

Core Scaffold and Structure-Activity Relationship (SAR)

The chemical scaffold of **Axl-IN-18** belongs to a series of 1,6-naphthyridinone derivatives. The SAR studies on this series have revealed key structural features that are crucial for potent and selective AXL inhibition.

Quantitative Data Summary

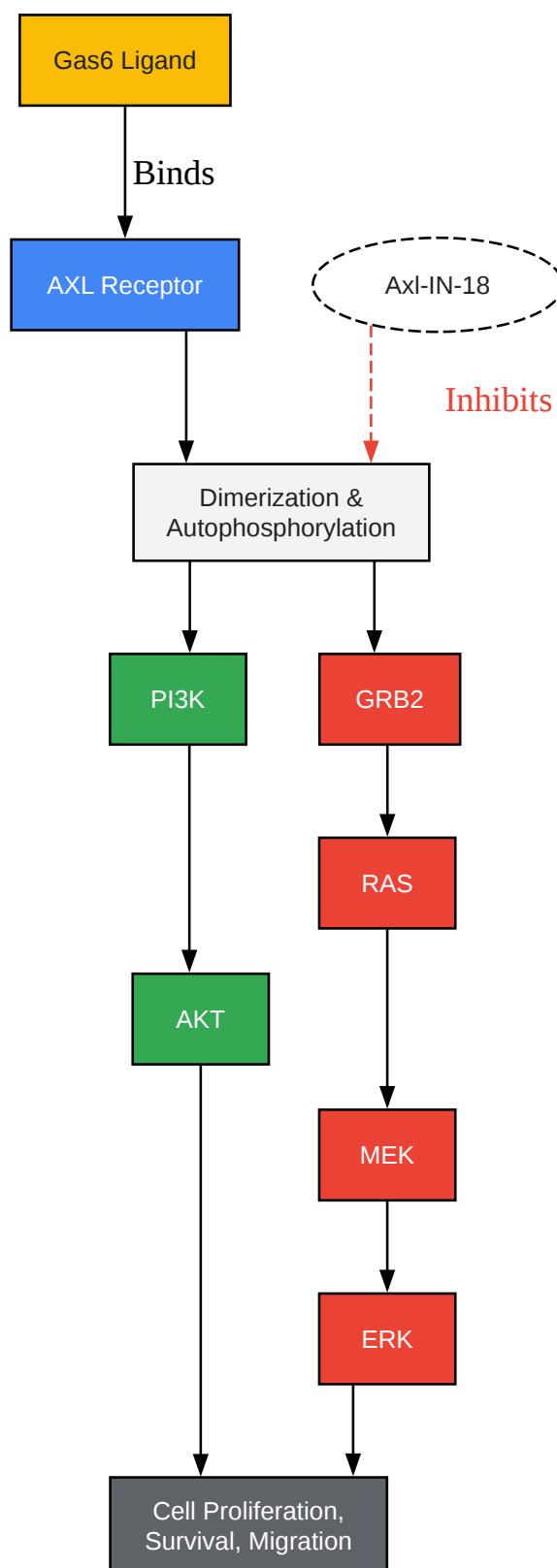
The following table summarizes the inhibitory activities of **Axl-IN-18** and a key related kinase. This data is pivotal for understanding its potency and selectivity profile.

| Compound ID | Target Kinase | IC50 (nM) |
|-------------|---------------|-----------|
| Axl-IN-18 | AXL | 1.1 |
| Axl-IN-18 | MET | 377 |

Data sourced from MedChemExpress product information, citing Linsheng Zhuo, et al.[1][2]

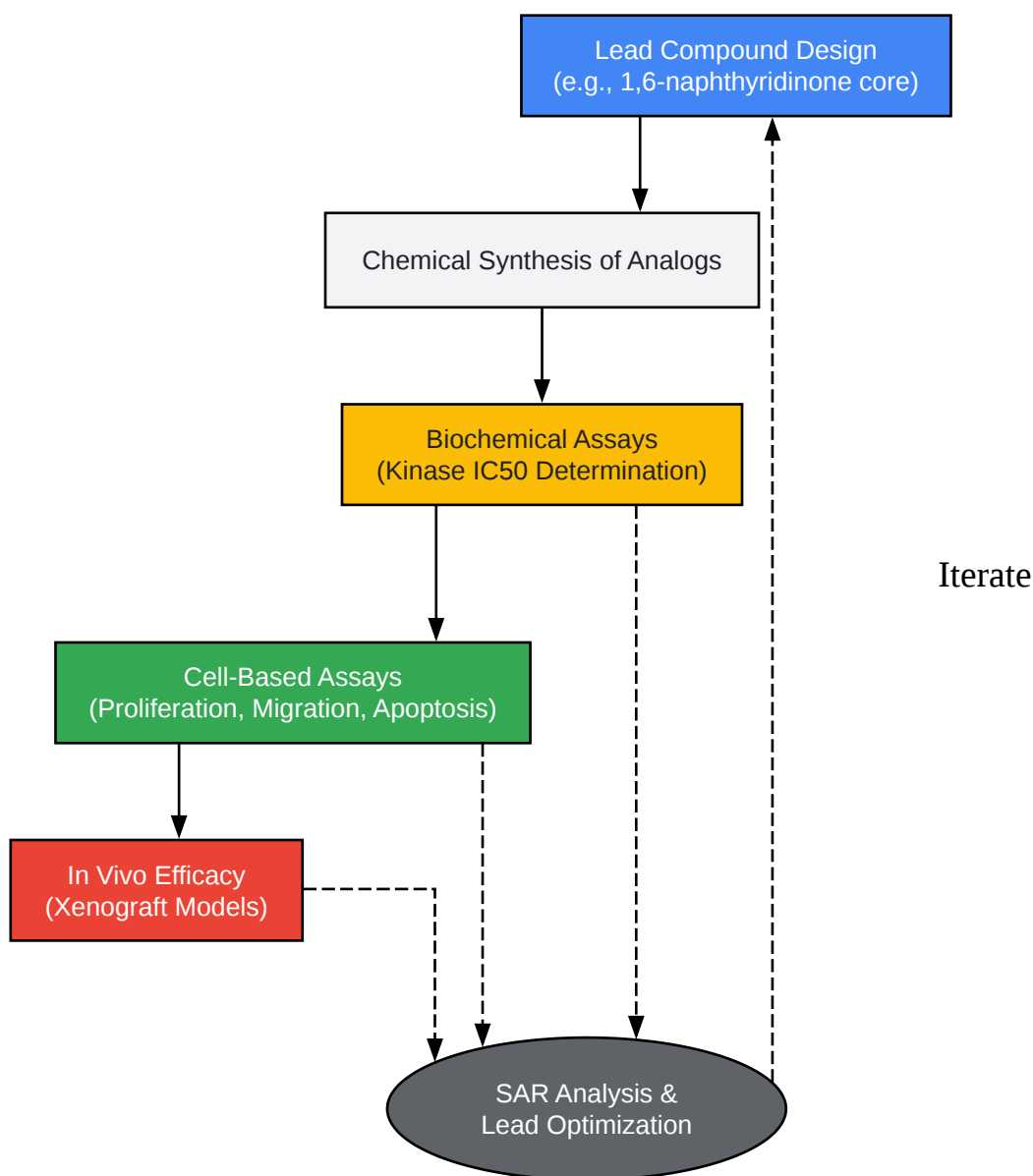
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of inhibitor development, the following diagrams are provided.



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Caption: AXL Receptor Signaling Pathway and Point of Inhibition by **Axl-IN-18**.



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Caption: General Experimental Workflow for Structure-Activity Relationship (SAR) Studies.

Experimental Protocols

The development and characterization of **AxI-IN-18** and its analogs involve a series of standardized experimental protocols to determine their efficacy and selectivity.

Biochemical Kinase Inhibition Assay

- Objective: To determine the in-vitro inhibitory activity (IC₅₀) of the compounds against AXL kinase and other related kinases for selectivity profiling.
- Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
 - Recombinant human AXL kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
 - The test compound (e.g., **Axl-IN-18**) is added at varying concentrations.
 - The reaction is allowed to proceed at room temperature, after which it is stopped by the addition of EDTA.
 - A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
 - After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.
 - IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Proliferation Assay

- Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on AXL signaling.
- Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.
 - AXL-dependent cancer cells (e.g., BaF3/TEL-AXL) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
 - The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically

active cells.

- Luminescence is measured using a plate reader.
- The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined.

Cell Migration and Invasion Assays

- Objective: To evaluate the ability of the inhibitor to block the metastatic potential of cancer cells.
- Methodology: Transwell migration (Boyden chamber) assays are standard.
 - Migration: Cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., Gas6 or fetal bovine serum). Cells are treated with the test compound. After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted.
 - Invasion: The protocol is similar to the migration assay, but the Transwell membrane is pre-coated with a layer of Matrigel, which simulates the extracellular matrix. This requires cells to actively degrade the matrix to invade and migrate through the membrane.

In Vivo Xenograft Model

- Objective: To determine the anti-tumor efficacy of the lead compound in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with cancer cells engineered to overexpress AXL (e.g., BaF3/TEL-AXL).
 - Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
 - The test compound (**Axl-IN-18**) is administered orally or via intraperitoneal injection at a specified dose and schedule.

- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised for further analysis (e.g., western blotting to confirm target engagement).

Conclusion

The structure-activity relationship studies culminating in the discovery of **Axl-IN-18** highlight the successful application of medicinal chemistry principles to develop a highly potent and selective AXL kinase inhibitor. The 1,6-naphthyridinone scaffold has proven to be a valuable starting point for generating inhibitors with desirable pharmacological properties. The comprehensive evaluation through biochemical and cellular assays, along with in vivo models, confirms the potential of **Axl-IN-18** as a promising candidate for cancer therapy. Further investigation into the detailed binding interactions and optimization of pharmacokinetic properties will be critical for its clinical development.

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